molecular formula C6H12 B072476 Cyclohexane-d11 CAS No. 1520-59-8

Cyclohexane-d11

Cat. No. B072476
CAS RN: 1520-59-8
M. Wt: 95.23 g/mol
InChI Key: XDTMQSROBMDMFD-WTVBDOPLSA-N
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Patent
US04532347

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[N+]([O-])(O)=O.O>[CH2:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1

Inputs

Step One
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
For the flow reactor, the membrane tubing was initially prepared
CUSTOM
Type
CUSTOM
Details
by flushing both "tubes" with 10% nitric acid at 60°
CUSTOM
Type
CUSTOM
Details
Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes")
CUSTOM
Type
CUSTOM
Details
at the conclusion of each reaction
CUSTOM
Type
CUSTOM
Details
was provided by a calibrated syringe pump

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1CCCCCCCCCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04532347

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[N+]([O-])(O)=O.O>[CH2:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1

Inputs

Step One
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
For the flow reactor, the membrane tubing was initially prepared
CUSTOM
Type
CUSTOM
Details
by flushing both "tubes" with 10% nitric acid at 60°
CUSTOM
Type
CUSTOM
Details
Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes")
CUSTOM
Type
CUSTOM
Details
at the conclusion of each reaction
CUSTOM
Type
CUSTOM
Details
was provided by a calibrated syringe pump

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1CCCCCCCCCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04532347

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[N+]([O-])(O)=O.O>[CH2:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1

Inputs

Step One
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
For the flow reactor, the membrane tubing was initially prepared
CUSTOM
Type
CUSTOM
Details
by flushing both "tubes" with 10% nitric acid at 60°
CUSTOM
Type
CUSTOM
Details
Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes")
CUSTOM
Type
CUSTOM
Details
at the conclusion of each reaction
CUSTOM
Type
CUSTOM
Details
was provided by a calibrated syringe pump

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1CCCCCCCCCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04532347

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[N+]([O-])(O)=O.O>[CH2:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1

Inputs

Step One
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
For the flow reactor, the membrane tubing was initially prepared
CUSTOM
Type
CUSTOM
Details
by flushing both "tubes" with 10% nitric acid at 60°
CUSTOM
Type
CUSTOM
Details
Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes")
CUSTOM
Type
CUSTOM
Details
at the conclusion of each reaction
CUSTOM
Type
CUSTOM
Details
was provided by a calibrated syringe pump

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1CCCCCCCCCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04532347

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[N+]([O-])(O)=O.O>[CH2:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1

Inputs

Step One
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
For the flow reactor, the membrane tubing was initially prepared
CUSTOM
Type
CUSTOM
Details
by flushing both "tubes" with 10% nitric acid at 60°
CUSTOM
Type
CUSTOM
Details
Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes")
CUSTOM
Type
CUSTOM
Details
at the conclusion of each reaction
CUSTOM
Type
CUSTOM
Details
was provided by a calibrated syringe pump

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1CCCCCCCCCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.